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Compound of Interest

Compound Name: Rapamycin-d3

Cat. No.: B15609490 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Rapamycin-d3, a deuterated analog of the potent immunosuppressant and mTOR inhibitor,

Rapamycin. This document is intended for researchers, scientists, and professionals in the field

of drug development who require a detailed understanding of the preparation and analytical

validation of this isotopically labeled compound.

Introduction
Rapamycin, also known as Sirolimus, is a macrolide produced by the bacterium Streptomyces

hygroscopicus. It is a highly specific allosteric inhibitor of the mammalian target of rapamycin

(mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and

metabolism.[1] By forming a complex with the immunophilin FKBP12, Rapamycin binds to the

FKBP12-Rapamycin Binding (FRB) domain of mTOR, inhibiting its downstream signaling.[2]

Rapamycin-d3, formally known as 7-O-demethyl-7-O-(methyl-d3)-rapamycin, is a valuable tool

in pharmaceutical research.[2] The incorporation of deuterium at the 7-O-methyl position

provides a stable isotopic label, making it an ideal internal standard for pharmacokinetic and

metabolism studies of Rapamycin using mass spectrometry-based assays.[2] Deuteration at

metabolically active sites can also alter the pharmacokinetic profile of a drug, potentially

leading to improved stability and reduced clearance.[3]
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This guide details a plausible synthetic route to Rapamycin-d3 and outlines the analytical

methods for its comprehensive characterization.

Synthesis of Rapamycin-d3
The synthesis of Rapamycin-d3 is achieved through a targeted methylation of the 7-O-

demethyl Rapamycin precursor using a deuterated methylating agent.

Synthetic Scheme

7-O-demethyl Rapamycin

Rapamycin-d3

Methylation

CD3I, Base (e.g., Ag2O or NaH)
Solvent (e.g., DCM or DMF)

Click to download full resolution via product page

A plausible synthetic route for Rapamycin-d3.

Experimental Protocol
Materials:

7-O-demethyl Rapamycin (Starting Material)[4]

Deuterated methyl iodide (CD₃I)

Silver (I) oxide (Ag₂O) or Sodium hydride (NaH)

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Methanol

Saturated aqueous sodium bicarbonate solution

Brine
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Anhydrous sodium sulfate

Silica gel for column chromatography

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon

or nitrogen), dissolve 7-O-demethyl Rapamycin (1 equivalent) in anhydrous DCM or DMF.

Addition of Base and Methylating Agent: To the solution, add Ag₂O (2-3 equivalents) or

portion-wise addition of NaH (1.2 equivalents) at 0 °C. Stir the suspension for 30 minutes.

Add deuterated methyl iodide (1.5-2 equivalents) dropwise to the reaction mixture.

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of

the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography

(HPLC) until the starting material is consumed.

Work-up:

If using Ag₂O, filter the reaction mixture through a pad of celite and wash with DCM.

If using NaH, carefully quench the reaction at 0 °C by the slow addition of methanol.

Extraction: Dilute the reaction mixture with ethyl acetate and wash sequentially with

saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over

anhydrous sodium sulfate.

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify

the crude product by silica gel column chromatography using a suitable eluent system (e.g.,

a gradient of ethyl acetate in hexanes) to afford Rapamycin-d3 as a white to off-white solid.

Characterization of Rapamycin-d3
Comprehensive characterization is essential to confirm the identity, purity, and isotopic

incorporation of the synthesized Rapamycin-d3.
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Physical and Chemical Properties
Property Value Reference

Chemical Name
7-O-demethyl-7-O-(methyl-d3)-

rapamycin
[2]

Synonyms Sirolimus-d3 [2]

Molecular Formula C₅₁H₇₆D₃NO₁₃ [5]

Molecular Weight 917.21 g/mol [6]

Appearance White to off-white solid

Purity (HPLC) ≥97%

Isotopic Purity ≥98% deuterated forms (d₁-d₃) [2]

Storage
Store at -20°C, protect from

light and moisture
[5]

Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of Rapamycin-d3 and verify the site of

deuteration. The spectra are expected to be very similar to that of Rapamycin, with the key

difference being the absence of the 7-O-methyl proton signal and a characteristic triplet in the

¹³C NMR for the CD₃ group.

Expected ¹H NMR Data (400 MHz, CDCl₃):

The ¹H NMR spectrum will show complex multiplets corresponding to the macrolide structure.

The most significant observation will be the absence of the singlet corresponding to the O-

methyl protons, which in Rapamycin appears around δ 3.4 ppm. All other signals are expected

to be consistent with the Rapamycin structure.[7]

Expected ¹³C NMR Data (100 MHz, CDCl₃):
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The ¹³C NMR spectrum will display numerous signals corresponding to the carbon atoms of the

Rapamycin backbone. The signal for the 7-O-methyl carbon will appear as a multiplet (due to

C-D coupling) around δ 56-58 ppm, confirming the incorporation of the deuterated methyl

group. The chemical shifts of other carbons will be largely unaffected.[8]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Rapamycin-d3 and to assess its

isotopic purity.

Expected Mass Spectrometry Data:

Ionization Mode Expected m/z Comments

ESI+ 940.6 [M+Na]⁺, 918.6 [M+H]⁺
Confirms the incorporation of

three deuterium atoms.

The fragmentation pattern in MS/MS analysis is expected to be similar to that of Rapamycin,

with fragments containing the 7-O-methyl-d3 group showing a mass shift of +3 Da.

Chromatographic Purity
3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the chemical purity of the synthesized Rapamycin-d3.

HPLC Method:
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Parameter Condition

Column
C18 reverse-phase column (e.g., 4.6 x 250 mm,

5 µm)

Mobile Phase A gradient of acetonitrile and water

Flow Rate 1.0 mL/min

Column Temp. 50 °C

Detection UV at 278 nm

Injection Vol. 10 µL

Expected Purity ≥97%

(This method is adapted from published methods for Rapamycin and its impurities and may

require optimization.)[9][10]

Mechanism of Action: mTOR Signaling Pathway
Rapamycin-d3 is expected to have the same mechanism of action as Rapamycin. It acts as an

inhibitor of mTORC1.
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Simplified mTOR signaling pathway showing the point of inhibition by the Rapamycin-
d3/FKBP12 complex.

Experimental Workflow
The overall workflow for the synthesis and characterization of Rapamycin-d3 is outlined below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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